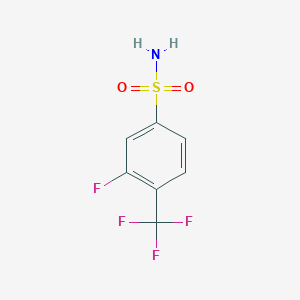

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide: is an organic compound with the molecular formula C7H4F4NO2S It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the sulfonamide group to a fluorinated benzene derivative. One common method is the reaction of 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and may require a catalyst or base to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic ring can be functionalized further.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfinamides.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in drug design .

Industry: In the industrial sector, it is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the development of herbicides and insecticides .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is primarily determined by its ability to interact with biological targets through its sulfonamide group. The sulfonamide group can form hydrogen bonds with enzymes and receptors, modulating their activity. The fluorine atoms can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

- 4-(Trifluoromethyl)benzenesulfonyl chloride

- 1-Fluoro-4-(trifluoromethyl)benzene

- 4-Fluorobenzotrifluoride

Comparison: Compared to similar compounds, 3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the benzene ring, along with a sulfonamide group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .

Biological Activity

3-Fluoro-4-(trifluoromethyl)benzene-1-sulfonamide is an organic compound classified as a sulfonamide, notable for its unique chemical structure and biological activity. This compound features a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position on a benzene ring, along with a sulfonamide functional group. The presence of these fluorinated groups significantly enhances its reactivity and interaction with biological targets, making it valuable in pharmaceutical applications.

- Molecular Formula : C7H4F4N2O2S

- Molecular Weight : 307.24 g/mol

- Structural Characteristics : The trifluoromethyl substitution and the sulfonamide group contribute to its high solubility and reactivity in various chemical environments, which are crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The fluorinated groups enhance its binding affinity, potentially leading to increased potency compared to non-fluorinated analogs.

Interaction Studies

Studies have focused on evaluating how this compound affects enzyme kinetics and cellular pathways. For instance:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways crucial for disease processes.

- Binding Affinity : Interaction studies often utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to determine the binding affinities of this compound with specific biological targets.

Applications in Drug Discovery

This compound has potential applications in drug discovery due to its unique properties:

- Antimicrobial Activity : Similar sulfonamides have shown effectiveness against bacterial infections, suggesting that this compound may possess similar properties.

- Anti-inflammatory Effects : Research indicates that compounds containing sulfonamide groups can modulate inflammatory responses, making them candidates for treating conditions like arthritis.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and differences between this compound and other related compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2,4,5-Trifluorobenzenesulfonamide | C7H5F4NO2S | 0.67 |

| 4-Fluoro-3-(trifluoromethyl)benzenesulfonamide | C7H5F4NO2S | 0.67 |

| 3,4-Difluorobenzenesulfonamide | C7H6F2NO2S | 0.64 |

| 2,4-Difluorobenzenesulfonamide | C7H6F2NO2S | 0.70 |

| 4-(Trifluoromethyl)benzenesulfonamide | C7H6F3NO2S | 0.59 |

This table highlights how the trifluoromethyl substitution in this compound distinguishes it from others, potentially enhancing its reactivity and biological activity compared to its analogs.

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts.

-

Enzyme Interaction Studies :

- Research involving enzyme kinetics showed that this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression, suggesting its potential as a therapeutic agent in oncology.

Properties

Molecular Formula |

C7H5F4NO2S |

|---|---|

Molecular Weight |

243.18 g/mol |

IUPAC Name |

3-fluoro-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C7H5F4NO2S/c8-6-3-4(15(12,13)14)1-2-5(6)7(9,10)11/h1-3H,(H2,12,13,14) |

InChI Key |

IRRTWVXYWDOVSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.